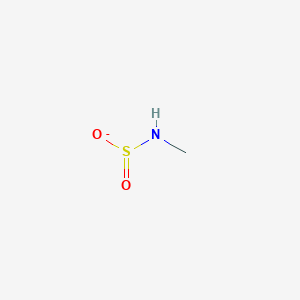

N-methylsulfonamide

Description

Significance of the Sulfonamide Functional Group in Synthetic and Medicinal Chemistry Design

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in the realms of synthetic and medicinal chemistry. wikipedia.org Its inherent properties, such as significant electron-withdrawing effects, stability against hydrolysis, polarity, and resistance to oxidation and reduction, make it a valuable component in drug design. thieme-connect.com The ability of the sulfonamide group to form strong hydrogen bonds and increase the water solubility of molecules is crucial for improving the pharmacokinetic profiles of drug candidates. thieme-connect.com

Historically, sulfonamides, or "sulfa drugs," were the first class of antimicrobial agents to be widely used, revolutionizing medicine before the advent of penicillin. ajchem-b.comajchem-b.com Their mechanism of action often involves acting as competitive inhibitors of the dihydropteroate (B1496061) synthetase (DHPS) enzyme, which is essential for folic acid synthesis in microorganisms. ekb.egnih.gov This inhibition halts bacterial growth and replication. nih.gov

Beyond their antibacterial properties, sulfonamides exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, antidiabetic, and diuretic effects. ajchem-b.comekb.egresearchgate.net This versatility has led to the development of numerous commercially successful drugs containing this functional group. thieme-connect.com In medicinal chemistry, the sulfonamide moiety is considered a critical pharmacophore and is frequently incorporated into new drug candidates to enhance their therapeutic efficacy. researchgate.netacs.org The isosteric relationship between the sulfonamide group and amides or other functional groups like sulfamates and ureas further expands its utility in drug design. nih.govnih.gov

In synthetic chemistry, sulfonamides are not only building blocks for pharmaceuticals but also serve as directing groups in various chemical reactions and as protecting groups for amines. ajchem-b.comekb.eg The formation of a sulfonamide is a classic method for converting an amine into a crystalline derivative, which can be easily identified by its melting point. wikipedia.org

Historical Context and Evolution of Research Perspectives on N-Methylsulfonamide

The journey of this compound is intrinsically linked to the broader history of sulfonamide research. Following the discovery of the antibacterial properties of Prontosil, the first sulfa drug, in the 1930s, extensive research was conducted to synthesize and evaluate numerous sulfonamide derivatives. icm.edu.pl This led to the development of a wide array of sulfa drugs with improved efficacy and broader spectrums of activity. ajchem-b.comajchem-b.com

Initially, research on simple N-alkylsulfonamides like this compound was part of the fundamental exploration of the structure-activity relationships within the sulfonamide class. Over time, the focus of research has evolved. While the parent compound, methanesulfonamide, is primarily used as a building block in organic synthesis, cymitquimica.com this compound has found its niche as a versatile reagent and intermediate. lookchem.comguidechem.com

Modern research perspectives view this compound not just as a simple derivative but as a key component in the construction of more complex molecules with specific biological targets. For instance, it has been utilized in the synthesis of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and in the development of tubulin polymerization inhibitors for anticancer applications. acs.orgnist.gov Furthermore, its use as a reactant in advanced synthetic methodologies, such as photocatalyzed C-H amination and cross-coupling reactions, highlights its growing importance in contemporary organic synthesis. researchgate.netthieme-connect.deresearchgate.net The continuous exploration of this compound and its derivatives in medicinal chemistry underscores the enduring relevance of the sulfonamide scaffold in the quest for novel therapeutic agents. acs.orgnih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

CH4NO2S- |

|---|---|

Molecular Weight |

94.12 g/mol |

IUPAC Name |

(sulfinatoamino)methane |

InChI |

InChI=1S/CH5NO2S/c1-2-5(3)4/h2H,1H3,(H,3,4)/p-1 |

InChI Key |

DTROKHRAOPILNQ-UHFFFAOYSA-M |

Canonical SMILES |

CNS(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Methylsulfonamide and Its Derivatives

Classical Approaches to N-Methylsulfonamide Formation

Traditional methods for synthesizing N-methylsulfonamides remain widely used due to their simplicity and reliability. These approaches typically involve the reaction of a sulfonyl chloride with methylamine (B109427) or the alkylation of a primary sulfonamide.

Sulfonylation of Methylamines with Sulfonyl Chlorides

The most direct and common method for the preparation of N-methylsulfonamides is the reaction of a sulfonyl chloride with methylamine. chemicalbook.comvulcanchem.comnih.gov This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general representation of this reaction is as follows:

R-SO₂Cl + CH₃NH₂ → R-SO₂NHCH₃ + HCl

In a typical procedure, a solution of a sulfonyl chloride is added dropwise to a solution of methylamine, often in a suitable solvent like ethanol, at a controlled temperature. chemicalbook.com The reaction mixture is then stirred for a period to ensure complete reaction. The choice of base can vary, with common options including excess methylamine itself or other non-nucleophilic bases like triethylamine (B128534) or pyridine (B92270). researchgate.net

Table 1: Examples of this compound Synthesis via Sulfonylation

| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) |

| Methanesulfonyl chloride | Methylamine | Excess Methylamine | Ethanol | 82 |

| Benzenesulfonyl chloride | Methylamine | Pyridine | Dichloromethane | >90 |

| p-Toluenesulfonyl chloride | Methylamine | Triethylamine | Tetrahydrofuran | High |

Data compiled from various sources. chemicalbook.com

This method is broadly applicable to a wide range of sulfonyl chlorides, including both aliphatic and aromatic derivatives. The primary limitation can be the availability or stability of the starting sulfonyl chloride. nih.gov

Alkylation Strategies on Primary Sulfonamides to Yield N-Methylsulfonamides

An alternative classical approach involves the N-alkylation of a primary sulfonamide. organic-chemistry.org This method is particularly useful when the corresponding primary sulfonamide is more readily available than the sulfonyl chloride. The reaction involves the deprotonation of the primary sulfonamide to form a sulfonamide anion, which then acts as a nucleophile to attack an alkylating agent, such as methyl iodide or dimethyl sulfate. doi.org

The general scheme for this reaction is:

R-SO₂NH₂ + Base → [R-SO₂NH]⁻ [R-SO₂NH]⁻ + CH₃-X → R-SO₂NHCH₃ + X⁻

A variety of bases can be employed, including alkali metal hydroxides, alkoxides, and hydrides. researchgate.net The choice of base and solvent is crucial to prevent side reactions, such as O-alkylation or dialkylation. While mono-N-alkylation can be challenging due to competing multi-alkylation, careful control of reaction conditions can favor the desired product. tcichemicals.com

Recent advancements have introduced catalytic methods for the N-alkylation of sulfonamides using alcohols as alkylating agents through a "borrowing hydrogen" methodology, often employing ruthenium or manganese catalysts. organic-chemistry.orgnih.gov

Advanced and Catalytic Synthetic Strategies

To overcome some of the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, advanced catalytic strategies have been developed. These often involve transition-metal catalysts to facilitate the formation of the N-S or C-N bond.

Transition-Metal-Catalyzed this compound Syntheses

Palladium catalysis has emerged as a powerful tool for the synthesis of N-arylsulfonamides. These methods often involve the cross-coupling of an aryl halide or a related precursor with a sulfonamide. While direct C-H amidation of aromatic ketones with N-methylsulfonamides has been reported, the more common approach involves coupling reactions. nih.govresearchgate.net

One notable strategy is the palladium-catalyzed α-arylation of methyl sulfonamides with aryl chlorides. nih.gov This reaction allows for the formation of a C-C bond adjacent to the sulfonamide group, leading to more complex derivatives.

Table 2: Palladium-Catalyzed α-Arylation of N-Methylsulfonamides

| This compound | Aryl Chloride | Catalyst/Ligand | Base | Yield (%) |

| N-Methyl-N-benzylmethanesulfonamide | Bromobenzene | Pd(OAc)₂/PPh₃ | NaOtBu | 66 |

| N,N-Dimethylmethanesulfonamide | Chlorotoluene | Pd(dba)₂/Indole-based ligand | LiHMDS | 75 |

| N,N-Dimethylmethanesulfonamide | 3-Chloro-N,N-dimethylaniline | Pd(dba)₂/Indole-based ligand | LiHMDS | 78 |

Data compiled from various sources. nih.govresearchgate.net

Furthermore, palladium-catalyzed methods for the preparation of arylsulfonyl chlorides from arylboronic acids have been developed, which can then be reacted in situ with amines like methylamine to form the corresponding sulfonamides. nih.govacs.org This approach offers significant functional group tolerance and regioselectivity. nih.gov

Copper-catalyzed reactions represent another important class of advanced synthetic methods for sulfonamide formation. rsc.org These reactions often proceed under milder conditions than their palladium-catalyzed counterparts and can utilize a broader range of starting materials.

One approach involves the copper-catalyzed coupling of sulfonyl chlorides with tertiary amines, proceeding through an oxidative C-N bond cleavage of the tertiary amine. rsc.org Another strategy is the copper-catalyzed three-component reaction of arylboronic acids, a sulfur dioxide source, and an amine. sci-hub.se

Copper catalysis is also employed in the N-arylation of sulfonamides with aryl halides, a reaction often referred to as the Ullmann-Goldberg reaction. thieme-connect.com This method is complementary to ortho-directed C-H amidation strategies. thieme-connect.com More recently, copper-catalyzed methods for the synthesis of sulfonamides from nitroarenes and arylboronic acids with the insertion of sulfur dioxide have been developed, showcasing good to excellent yields and broad substrate scope. rsc.org

Iridium-Catalyzed N-Methylation Processes

Iridium complexes have emerged as powerful catalysts for the N-methylation of sulfonamides, offering efficient and often environmentally benign routes. These processes typically utilize a hydrogen-borrowing mechanism, where an alcohol, frequently methanol (B129727), serves as the methylating agent.

A notable example involves a water-soluble, metal-ligand bifunctional dinuclear iridium catalyst, [(Cp*IrCl)2(thbpym)][Cl]2. organic-chemistry.org This catalyst effectively promotes the N-methylation of a range of amines, including sulfonamides, using methanol in aqueous solution. organic-chemistry.org The reaction proceeds with high yields, and water is the only byproduct, highlighting the green nature of this methodology. organic-chemistry.org Mechanistic studies suggest a process involving the dehydrogenation of methanol to formaldehyde, which then forms an imine with the amine, followed by hydrogenation to yield the N-methylated product. organic-chemistry.org

Another iridium-based system utilizes an Ir(I) complex bearing an N,O-functionalized N-heterocyclic carbene (NHC) ligand. acs.org These catalysts have demonstrated high activity for the N-methylation of amines with methanol. acs.org The presence of O- and N-functional groups on the NHC ligand is believed to enhance catalytic performance by assisting the metal center in the catalytic cycle. acs.org The general mechanism also follows a borrowing hydrogen pathway, where the iridium complex facilitates both the oxidation of methanol and the subsequent reduction of the imine intermediate. acs.org

The application of iridium catalysts extends to the late-stage modification of complex molecules, which is of significant interest in drug discovery. researchgate.net The ability to selectively introduce a methyl group onto a nitrogen atom in a densely functionalized molecule without the need for protecting groups is a major advantage of these catalytic systems. researchgate.net

| Catalyst System | Methylating Agent | Key Features | Yields (Sulfonamides) | Ref |

| [(Cp*IrCl)2(thbpym)][Cl]2 | Methanol | Water-soluble, environmentally benign, sole byproduct is water. | Up to 93% | organic-chemistry.org |

| Ir(I)-NHC complexes | Methanol | High activity, functionalized ligand enhances performance. | - | acs.org |

| Water-soluble Ir complex | Methanol | Enables N-alkylation of sulfonamides in water. | High yields | acs.org |

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without isolating intermediates.

A convenient one-pot synthesis of sulfonamides starts from thiols. organic-chemistry.org In this method, the thiol is first oxidized to the corresponding sulfonyl chloride in situ using N-chlorosuccinimide (NCS). The subsequent addition of an amine to the same reaction vessel affords the desired sulfonamide in good yields. organic-chemistry.org This approach avoids the isolation of the often-unstable sulfonyl chloride intermediates. organic-chemistry.org

Multicomponent reactions are powerful tools for the rapid assembly of complex molecules. The Ugi reaction, a well-known MCR, can be employed to synthesize bis-amides from a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. beilstein-journals.org While not directly forming N-methylsulfonamides in its classic form, variations and related MCRs can be designed to incorporate the sulfonamide moiety. For instance, a three-component reaction between an aryl iodide with a Michael acceptor, an amine or sulfonamide, and carbon monoxide, catalyzed by palladium, can produce lactams containing a sulfonamide group. beilstein-journals.org

Another strategy involves the domino Sonogashira coupling and hydroamination reaction for the synthesis of indole-2-methylsulfonamides. acs.org Furthermore, a one-pot Sonogashira coupling and cyclization of 2-bromobenzenesulfonamides with terminal alkynes provides regioselective access to substituted benzosultams. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for N-methylsulfonamides, aiming to reduce environmental impact and enhance safety. acs.orgmdpi.com

A key aspect of green chemistry is the use of safer and more environmentally benign solvents and reagents. mdpi.com The iridium-catalyzed N-methylation of sulfonamides using methanol in aqueous solution is a prime example, as it replaces toxic methylating agents and organic solvents with a renewable C1 source and water. organic-chemistry.org This process boasts a high atom economy, producing water as the sole byproduct. organic-chemistry.orgacs.org

The development of one-pot syntheses, as discussed previously, aligns with green chemistry principles by reducing the number of reaction steps, minimizing waste from purification of intermediates, and saving energy. organic-chemistry.orgencyclopedia.pub For instance, the one-pot synthesis of sulfonamides from thiols using NCS is performed under mild, room temperature conditions. organic-chemistry.org

Catalysis is a cornerstone of green chemistry. acs.org The use of catalytic amounts of iridium or other transition metals is preferable to stoichiometric reagents, as it reduces waste and often allows for milder reaction conditions. acs.orgorganic-chemistry.org Research into recyclable catalysts further enhances the green credentials of these synthetic routes. mdpi.com

The selective synthesis of N-sulfonyl and sulfamoyltriazoles in aqueous media using a Cu(I) catalyst with a prolinamide ligand is another example of a green approach. rsc.org This method is tolerant to air and moisture, avoiding the need for inert atmospheres and dry solvents. rsc.org

Stereoselective and Regioselective Synthesis of this compound-Containing Molecules

The synthesis of molecules containing the this compound group with specific stereochemistry and regiochemistry is crucial for their biological activity.

Stereoselective Synthesis:

The development of stereoselective methods allows for the control of chiral centers in molecules bearing an this compound moiety. For example, a protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis. rsc.org This method provides a route to unnatural α-amino acids with high stereoselectivity. rsc.org Another approach involves the aza-Ferrier rearrangement of protected 2-iodoglycals to produce N-(2-iodo-2,3-dideoxy-2-en-glycopyranosides)-sulfonamides with high stereoselectivity. researchgate.net Furthermore, an electrochemically driven strategy has been devised for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes, which proceeds with a high degree of diastereoselectivity. rsc.org

Regioselective Synthesis:

Regioselectivity is critical when a molecule has multiple potential sites for reaction. An iron(III) chloride-catalyzed reaction between N-benzylic sulfonamides and internal alkynes yields functionalized indene (B144670) derivatives with very high regioselectivity. organic-chemistry.org This reaction proceeds through the cleavage of the C-N bond to form a benzyl (B1604629) cation intermediate. organic-chemistry.org Similarly, a one-pot Sonogashira coupling and cyclization of 2-bromobenzenesulfonamides and terminal alkynes provides excellent regioselectivity in the synthesis of benzosultams. acs.org The regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- organic-chemistry.orgprepchem.compsu.edutriazolo[1,5-a]pyrimidines has also been achieved through the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones. rsc.org

Solid-Phase Synthesis Applications Involving this compound Linkers and Motifs

Solid-phase synthesis (SPS) is a powerful technique for the assembly of peptides and other complex molecules. This compound functionalities have been incorporated into linkers and motifs for SPS, particularly in the synthesis of peptide thioesters for native chemical ligation (NCL).

The Kenner safety-catch linker is a classic example where an acyl-sulfonamide linkage is employed. nih.gov Activation of this linker for cleavage is achieved by N-methylation of the sulfonamide, which makes the acyl group susceptible to nucleophilic attack. nih.gov This approach is compatible with both Boc and Fmoc solid-phase peptide synthesis strategies. nih.gov

A dual linker strategy has been developed to overcome some of the limitations of the traditional sulfonamide method. sigmaaldrich-jp.com In this approach, a sulfamylbutyryl linker is pre-loaded with the C-terminal amino acid before attachment to a standard acid-labile resin. sigmaaldrich-jp.com This allows for easier monitoring of the synthesis and methylation steps. The resulting N-peptidyl-N-methylsulfonamide can be cleaved from the resin and used directly in NCL reactions. sigmaaldrich-jp.com

Furthermore, safety-catch sulfonamide resins are utilized in automated solid-phase synthesis of peptide thioesters with a self-purification effect. researchgate.net This method involves the activation of the sulfonamide linkage by alkylation, followed by thiolysis to release the desired peptide thioester. researchgate.net The 2-methoxy-4-methylsulfinylbenzyl alcohol (Mmsb) linker is another example of a safety-catch linker that is stable to the standard conditions of Fmoc-based peptide synthesis and can be cleaved under specific reductive and acidic conditions. csic.es

| Linker/Strategy | Key Feature | Application | Ref |

| Kenner safety-catch linker | N-methylation of sulfonamide activates for cleavage. | Synthesis of peptide acids, amides, and esters. | nih.gov |

| Dual linker strategy | Pre-loaded sulfamylbutyryl linker on an acid-labile resin. | Facile synthesis of N-peptidyl-N-methylsulfonamides for NCL. | sigmaaldrich-jp.com |

| Safety-catch sulfonamide resin | Alkylation-activated cleavage. | Automated synthesis of peptide thioesters with self-purification. | researchgate.net |

| Mmsb linker | Stable to Fmoc-SPPS conditions, cleaved by reduction/acid. | Solid-phase peptide synthesis. | csic.es |

Reactivity and Mechanistic Investigations of N Methylsulfonamide

Fundamental Reaction Pathways and Mechanisms

Reductive elimination is a crucial step in many catalytic cycles, and N-methylsulfonamide ligands have been instrumental in studying the mechanisms of C-N bond formation. Research on platinum(IV) complexes bearing monodentate sulfonamide ligands, including those derived from this compound, has provided significant insights into these processes. nih.govacs.org

Thermolysis of platinum(IV) complexes of the type fac-(dppbz)PtMe₃(NHSO₂R) (where R can be CH₃, among others) leads to a competitive reductive elimination of either N-methylsulfonamides (C-N coupling) or ethane (B1197151) (C-C coupling). nih.govacs.orgacs.org The selectivity of this reaction is highly dependent on the reaction conditions. For instance, conducting the thermolysis in benzene-d₆ favors the formation of N-methylsulfonamides in good yields. nih.govacs.orgacs.org Conversely, in a solvent like nitrobenzene-d₅, the reaction exclusively yields ethane. nih.govacs.orgacs.org

Mechanistic studies suggest a two-step pathway for the C-N reductive elimination. nih.govacs.org The process is initiated by the dissociation of the sulfonamide anion (NHSO₂R⁻) from the platinum center. This is followed by a nucleophilic attack of the dissociated anion on a methyl group of the resulting five-coordinate platinum(IV) cation, leading to the formation of the this compound product. nih.govacs.org In contrast, the C-C reductive elimination to form ethane is believed to occur directly from the five-coordinate Pt(IV) cation intermediate. nih.govacs.org The presence of excess sulfonamide anion in the reaction mixture can completely inhibit the C-C coupling pathway, leading to the exclusive formation of the C-N coupled product in high yield. nih.govacs.org

**Table 1: Solvent Effects on Reductive Elimination of fac-(dppbz)PtMe₃(NHSO₂CH₃)***

| Solvent | Predominant Product | Pathway |

|---|---|---|

| Benzene-d₆ | N-Methylmethanesulfonamide | C-N Reductive Elimination |

| Nitrobenzene-d₅ | Ethane | C-C Reductive Elimination |

Data compiled from studies on platinum(IV)-sulfonamide complexes. nih.govacs.orgacs.org

The nitrogen atom in this compound, and sulfonamides in general, possesses nucleophilic character, allowing it to react with various electrophiles. wikipedia.org This reactivity is fundamental to the synthesis of more complex sulfonamide derivatives. The classic laboratory preparation of sulfonamides involves the reaction of a sulfonyl chloride with an amine, a process that underscores the nucleophilic nature of the amine nitrogen. wikipedia.org

Similarly, the sulfonamide nitrogen can be alkylated or acylated. For example, N-alkylation of primary sulfonamides can be achieved through various methods, including borrowing hydrogen catalysis with manganese(I) or ruthenium(II) complexes, which allows for the use of alcohols as alkylating agents. organic-chemistry.org The nitrogen atom can also participate in reactions with other electrophilic centers. The nucleophilic properties of sulfonamides are relevant in rearrangement reactions, where alkylation may initially occur at the oxygen atom to form a kinetic product, which then rearranges to the thermodynamically stable N-substituted sulfonamide. rsc.org

The nucleophilicity of the sulfonamide nitrogen is influenced by the substituents on both the nitrogen and sulfur atoms. Electron-withdrawing groups on the sulfonyl moiety decrease the nucleophilicity of the nitrogen, while electron-donating groups increase it. This modulation of reactivity is a key principle in the design and synthesis of sulfonamide-containing compounds.

The derivatization of this compound often involves the activation of the molecule to enhance its reactivity towards either nucleophiles or electrophiles. One common strategy is the deprotonation of the sulfonamide N-H bond to generate a more nucleophilic sulfonamide anion. wikipedia.org This anion can then readily react with a variety of electrophiles, such as alkyl halides or acylating agents, to form N-substituted derivatives. organic-chemistry.org

Electrophilic activation can also occur at the sulfur atom, although this is less common for simple sulfonamides like this compound. More complex sulfonamides can be designed to act as electrophilic reagents. For instance, N-methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide serves as an electrophilic trifluoromethylthiolating agent in reactions with enolates.

The synthesis of N-substituted this compound derivatives is a broad field with numerous strategies. For example, N-substituted N′-(benzenesulfonyl)guanidines have been synthesized as potential anticancer agents. mdpi.com The synthesis often involves the reaction of the parent sulfonamide with a suitable electrophile, frequently under basic conditions to enhance the nucleophilicity of the sulfonamide nitrogen. mdpi.comnih.gov

Acid-Base Chemistry and Deprotonation Studies of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is characterized by an acidic proton on the nitrogen atom. The pKa of this proton in N-methylmethanesulfonamide is predicted to be around 11.57. lookchem.com This acidity is a consequence of the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting conjugate base. The pKa can be influenced by the substituents on both the nitrogen and the sulfur atoms. For example, the pKa of p-toluenesulfonamide (B41071) is approximately 10.17. nih.gov

Deprotonation of the sulfonamide N-H bond is a common step in the functionalization of sulfonamides. wikipedia.org This is typically achieved using a suitable base, such as an alkali metal hydroxide (B78521) or an organolithium reagent. The resulting sulfonamide anion is a potent nucleophile and can participate in a variety of substitution and addition reactions.

The basicity of the sulfonamide group has also been a subject of study. Both the nitrogen and the oxygen atoms of the sulfonyl group can act as centers of basicity, capable of forming hydrogen bonds. researchgate.net Theoretical calculations have suggested that the proton affinity of the nitrogen atom in sulfonamides is higher than that of the oxygen atoms. researchgate.net This indicates that in the gas phase, protonation is likely to occur at the nitrogen.

Table 2: Predicted pKa Values of Selected Sulfonamides

| Compound | Predicted pKa |

|---|---|

| N-Methylmethanesulfonamide | 11.57 ± 0.40 lookchem.com |

| N-Methylbenzenesulfonamide | 11.43 ± 0.30 chemicalbook.com |

These values are based on computational predictions.

Intramolecular Cyclization and Rearrangement Mechanisms Featuring this compound

This compound derivatives are versatile substrates for intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic structures. These reactions often exploit the reactivity of the sulfonamide moiety and adjacent functional groups.

For example, the cyclization of 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride with ketones like cyclohexanone (B45756) or N-methyl-4-piperidone yields carbazole (B46965) and pyrido[4,3-b]indole derivatives, respectively. asianpubs.orgresearchgate.net This type of reaction, known as the Fischer indole (B1671886) synthesis, involves an acid-catalyzed intramolecular cyclization of a phenylhydrazone intermediate.

Rearrangement reactions of N-substituted sulfonamides have also been extensively studied. For instance, the alkali-induced rearrangement of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide has been reported. nih.gov Another notable example is the pseudomolecular rearrangement of O-ethyl N-methyl toluene-4-sulphonimidate to N-ethyl-N-methyltoluene-4-sulphonamide. rsc.org This reaction is catalyzed by electrophilic reagents and proceeds via an intermolecular Sₙ2 transalkylation mechanism. rsc.org It is suggested that alkylation of neutral sulfonamides occurs preferentially at the oxygen atom to give a kinetic product (a sulphonimidate), which then rearranges to the thermodynamically more stable N-substituted sulfonamide. rsc.org

Intramolecular cyclizations involving vinyl sulfonamides have been developed as a strategy in diversity-oriented synthesis to produce a variety of sultams (cyclic sulfonamides). nih.gov These reactions can proceed through several pathways, including intramolecular Heck reactions, aza-Michael additions, and ring-closing metathesis. nih.gov

Free Radical Reactions Involving this compound Derivatives

The sulfonamide group can participate in and influence free radical reactions. Nitrogen-centered radicals derived from sulfonamides are valuable intermediates in organic synthesis, capable of undergoing processes like hydrogen atom transfer (HAT). nih.gov

A well-known example is the Hofmann-Löffler-Freytag (HLF) reaction, which involves the generation of a nitrogen-centered radical cation that can abstract a hydrogen atom from a remote carbon, leading to the formation of a carbon-centered radical. nih.gov This intermediate can then be trapped by a halogen to yield a halogenated product. This strategy has been applied to the remote C-H fluorination and chlorination of sulfonamides. nih.gov

Radical cyclizations of N-alkenylsulfonamides (ene sulfonamides) have also been investigated. nih.gov These reactions can be initiated by photolysis or thermolysis with a radical initiator like AIBN. nih.gov The mechanism often involves the addition of a sulfonyl radical to the double bond, followed by subsequent reactions. In some cases, tin hydride-mediated radical cyclizations of ene sulfonamides lead to the formation of bicyclic and tricyclic imines through a process involving the elimination of a sulfonyl radical. nih.gov

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

A comprehensive understanding of the reactivity of this compound necessitates a detailed examination of the kinetic and thermodynamic parameters that govern its chemical transformations. While specific experimental data for this compound is limited in publicly available literature, general principles of sulfonamide reactivity can be inferred from studies on structurally related compounds. The hydrolysis of the sulfonamide bond serves as a key reaction for discussing these parameters.

Detailed research findings from studies on analogous sulfonamides indicate that the hydrolysis of the S-N bond can proceed through different mechanisms, primarily catalyzed by acid or base. The reaction rates are significantly influenced by the pH of the medium, the temperature, and the specific substituents attached to the sulfonamide core.

Kinetic Analysis

The kinetics of sulfonamide hydrolysis are often studied by monitoring the rate of disappearance of the reactant or the appearance of a product over time under various conditions. The rate law for these reactions can be complex, often showing a dependence on the concentration of both the sulfonamide and the catalyst (H+ or OH-).

For many sulfonamides, the pH-rate profile reveals distinct regions of acid catalysis, base catalysis, and a pH-independent (or water-catalyzed) reaction. This suggests that the reaction can proceed through multiple pathways. For instance, studies on N-amidomethylsulfonamides have shown that both acid- and base-catalyzed hydrolysis occurs.

In the absence of specific experimental data for this compound, the following table provides a hypothetical representation of kinetic data for the hydrolysis of a simple N-alkylsulfonamide under different pH conditions at a constant temperature. This data is for illustrative purposes to demonstrate the expected trends.

Table 1: Representative Kinetic Data for the Hydrolysis of a Simple N-Alkylsulfonamide

| pH | Catalyst | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, s) |

|---|---|---|---|

| 2 | H⁺ | 1.5 x 10⁻⁵ | 46,200 |

| 7 | H₂O | 2.0 x 10⁻⁷ | 3,465,000 |

The activation energy (Ea) for the hydrolysis of sulfonamides provides insight into the energy barrier that must be overcome for the reaction to occur. This parameter can be determined by studying the effect of temperature on the reaction rate, typically using the Arrhenius equation.

Thermodynamic Analysis

The thermodynamic analysis of reactions involving this compound focuses on the energy changes that occur as reactants are converted to products. Key thermodynamic parameters include the enthalpy of reaction (ΔH), the entropy of reaction (ΔS), and the Gibbs free energy of reaction (ΔG). These values determine the spontaneity and position of the equilibrium of a reaction.

Table 2: Illustrative Thermodynamic Parameters for N-Alkylsulfonamide Hydrolysis

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -45 | kJ/mol |

| Entropy of Reaction (ΔS) | -15 | J/(mol·K) |

It is important to note that these values are representative and can vary significantly with changes in substitution on the sulfonamide, solvent, and other reaction conditions. The negative enthalpy change suggests that the bonds formed in the products are stronger than the bonds broken in the reactants, releasing energy as heat. The small negative entropy change may be attributed to the ordering of solvent molecules around the ionic products of hydrolysis.

Computational and Theoretical Studies of N Methylsulfonamide

Quantum Chemical Approaches to Molecular Structure and Conformation

Quantum chemical calculations have been instrumental in elucidating the three-dimensional structure and conformational landscape of N-methylsulfonamide. These methods offer a detailed view of the molecule's geometry and the energetics of its different spatial arrangements.

Ab Initio and Density Functional Theory (DFT) Calculations on this compound

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the electronic structure and geometry of molecules. nih.govresearchgate.netjns.edu.af For this compound and related sulfonamides, these calculations have been employed to determine optimized geometries, bond lengths, and bond angles. researchgate.netrsc.org DFT methods, in particular, have become a standard tool for studying large biomolecular systems due to their balance of accuracy and computational cost. researchgate.net Calculations are often performed using specific basis sets, such as B3LYP/6-311G(d,p), to ensure reliable predictions. rsc.org These theoretical approaches have been validated by comparing calculated data with experimental results, showing strong correlations. ufc.br

Systematic analyses of the sulfonamide bond using various levels of ab initio MO theory have revealed distinct differences when compared to the more common amide/peptide bond. mpg.de For instance, the sulfonamide nitrogen atom often adopts a pyramidal structure, in contrast to the planar arrangement typically found in peptide bonds. mpg.de

Conformational Analysis and Torsion Barriers of the Sulfonamide Bond

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, and the energy differences between them. libretexts.org For this compound, a key area of focus is the rotation around the sulfur-nitrogen (S-N) bond. Theoretical studies have shown that the potential energy surface of the sulfonamide bond is characterized by multiple energy minima, corresponding to different stable conformations. mpg.de

The rotational barriers around the S-N bond in sulfonamides are significantly lower than those of peptide bonds, suggesting greater flexibility. mpg.de For example, in methylsulfon-N-methylamide, the rotation barriers were calculated to be 40.0 kJ/mol and 30.9 kJ/mol relative to the two most stable conformers at the HF/6-31G* level. mpg.de This is in contrast to the 65 to 90 kJ/mol range typical for peptide bonds. mpg.de This increased flexibility is a critical factor in the design of peptidomimetics containing sulfonamide linkages. mpg.de The values of the torsion angle (defined as ∠Cα–S–N–Cα) in the stable conformers of sulfonamides are also notably different from those in peptides, being approximately -100° and 60°, compared to the familiar 180° (trans) and 0° (cis) for peptide bonds. mpg.de

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods provide valuable tools to analyze the distribution of electrons and predict chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgnumberanalytics.comunesp.br The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the orbital that can accept electrons, determining its electrophilicity. researchgate.netyoutube.com

For sulfonamide derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. univ-soukahras.dz The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.netuniv-soukahras.dz A smaller gap suggests that the molecule is more reactive. univ-soukahras.dz By analyzing the HOMO-LUMO gap and the locations of these orbitals within the molecule, researchers can predict the most likely sites for chemical reactions. unesp.bruniv-soukahras.dz For example, in a study of cyclic sulfamides linked to tetrathiafulvalene, the calculated HOMO and LUMO energies revealed that charge transfer occurs within the molecule. univ-soukahras.dz

Molecular Electrostatic Potential (MEP) Mapping of this compound Derivatives

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a powerful tool for predicting how a molecule will interact with other charged species. uni-muenchen.de The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For sulfonamide derivatives, MEP maps can identify the most probable sites for intermolecular interactions. univ-soukahras.dzresearchgate.net For instance, in N-11-azaartemisinin derivatives, MEP maps showed that the molecules are susceptible to electrophilic attack in the most negative potential region. scirp.org In other sulfonamide derivatives, the negative charge is often localized on the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide, indicating these as likely sites for interaction with electrophiles or hydrogen bond donors. univ-soukahras.dzresearchgate.net

Molecular Dynamics Simulations and Interactions Modeling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to model complex biological systems and understand the interactions between molecules, such as a drug and its protein target. nih.govpeerj.com

In the context of sulfonamides, MD simulations have been used to characterize the binding of sulfonamide-based inhibitors to enzymes. peerj.com By simulating the dynamic behavior of the ligand-protein complex, researchers can gain insights into the specific interactions that contribute to binding affinity and selectivity. peerj.com For example, MD simulations combined with the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method have been used to estimate the binding free energies of sulfonamides to their target proteins. peerj.com These simulations can reveal the importance of specific amino acid residues in the binding site and the role of different types of interactions, such as van der Waals forces and non-polar solvation energies, in determining binding affinity. peerj.com Such detailed understanding of molecular interactions is invaluable for the rational design of more potent and selective drugs. peerj.com

Interactive Data Table: Conformational Analysis of Methylsulfon-N-methylamide

Below is a table summarizing the calculated rotational barriers for methylsulfon-N-methylamide.

| Conformer | Relative Energy (kJ/mol) | Torsion Angle (∠Cα–S–N–Cα) |

| M1 (Global Minimum) | 0 | ~ -100° |

| M2 (Second Minimum) | - | ~ 60° |

| Transition State 1 | 40.0 (relative to M1) | - |

| Transition State 2 | 30.9 (relative to M2) | - |

| Data derived from ab initio MO theory calculations at the HF/6-31G level. mpg.de* |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound analogs, QSAR methodologies are employed to understand how structural modifications influence their therapeutic effects, thereby guiding the design of more potent and selective molecules. These studies typically involve the generation of molecular descriptors, the construction of a statistical model, and its subsequent validation. nih.gov

Research in this area has explored various classes of this compound derivatives, investigating their potential as antimicrobial, anti-inflammatory, and anticancer agents. The general approach involves synthesizing a series of analogs and correlating their measured biological activities with calculated physicochemical and structural properties.

A study on a series of carbamate (B1207046) appended N-alkylsulfonamides as inhibitors of amyloid-β (Aβ) peptide aggregation, relevant to Alzheimer's disease, utilized QSAR to elucidate the key structural requirements for activity. vietnamjournal.ru Similarly, research on acetamidosulfonamide derivatives has employed QSAR to model their antioxidant activities. nih.gov

Detailed Research Findings

In a notable QSAR study on a series of pyrimidine (B1678525) substituted 1,3,4-oxadiazole (B1194373) derivatives containing a sulfonamide linkage, researchers aimed to develop models for their antimicrobial and anti-inflammatory activities. acgpubs.org The synthesis involved multiple steps, ultimately leading to the desired this compound derivatives. acgpubs.org The general structure of the synthesized compounds featured a central pyrimidine ring linked to a 1,3,4-oxadiazole ring and a sulfonamide group.

Another significant investigation focused on acetamidosulfonamide derivatives and their antioxidant properties, specifically their radical scavenging and superoxide (B77818) dismutase (SOD) activities. nih.gov A series of sixteen compounds were synthesized and evaluated, leading to the development of robust QSAR models. nih.gov The models were then used to predict the activity of new, rationally designed sulfonamides. nih.gov

The findings from these and other studies highlight the importance of specific structural features and physicochemical properties in determining the biological activity of this compound analogs.

Data on QSAR Models for this compound Analogs

The statistical quality of a QSAR model is crucial for its predictive power. Several parameters are used to assess this, including the correlation coefficient (R), the coefficient of determination (R²), and the cross-validated R² (q²). The F-test value indicates the statistical significance of the model, while the standard error of the estimate (SEE) reflects the precision of the predictions.

Table 1: Statistical Quality of a QSAR Model for Anti-inflammatory Activity of Pyrimidine Sulfonamide Analogs

| Parameter | Value |

| Correlation Coefficient (R) | 0.921 |

| Coefficient of Determination (R²) | 0.848 |

| Cross-validated R² (q²) | Data not available |

| F-test Value | Data not available |

| Standard Error of Estimate (SEE) | Data not available |

| This table is based on data for a QSAR model developed for indomethacin (B1671933) derivatives, which share structural similarities with anti-inflammatory sulfonamides. vietnamjournal.ru |

For the antioxidant activity of acetamidosulfonamide derivatives, separate QSAR models were developed for radical scavenging activity (RSA) and superoxide dismutase (SOD) activity. nih.gov These models demonstrated high correlation coefficients and predictive ability, as indicated by the leave-one-out cross-validation (LOO-CV) method. nih.gov

Table 2: QSAR Model Validation for Antioxidant Activity of Acetamidosulfonamide Derivatives

| Activity | Q² (LOO-CV) | RMSE (LOO-CV) |

| Radical Scavenging Activity (RSA) | 0.9708 | 0.5105 |

| Superoxide Dismutase (SOD) Activity | 0.8753 | 1.3571 |

| Data sourced from a study on acetamidosulfonamide derivatives. nih.gov |

These QSAR models revealed that descriptors related to electronic properties and molecular shape are often critical in predicting the biological activity of this compound analogs. For instance, in the study of acetamidosulfonamides, the structure-activity relationship indicated that connecting an ethylene (B1197577) group to a pyridine (B92270) ring resulted in significant antioxidant activities. nih.gov The models further suggested that introducing nitro groups could lead to the development of even more potent antioxidants. nih.gov

N Methylsulfonamide As a Versatile Structural Motif and Bioisostere in Chemical Design

Design Principles for Incorporating the N-Methylsulfonamide Moiety in Complex Molecules

One of the primary considerations is the ability of the sulfonamide group to act as a hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens). This dual hydrogen-bonding capability allows it to mimic the interactions of other functional groups, such as amides and carboxylic acids, with biological targets like enzymes and receptors. The geometry and electronic distribution of the this compound group are crucial for these interactions.

Furthermore, the this compound moiety can impact a molecule's physicochemical properties, including lipophilicity and solubility. The methyl group on the nitrogen can increase lipophilicity compared to an unsubstituted sulfonamide. Careful consideration of these properties is essential during the design phase to ensure desirable absorption, distribution, metabolism, and excretion (ADME) characteristics. The chemical and metabolic stability of the N-acylsulfonamide group also makes it an attractive component in drug design. researchgate.net

This compound as an Amide Bioisostere in Rational Design

In rational drug design, the this compound group is frequently utilized as a bioisostere for the amide bond. Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. ufrj.brdrughunter.com

The amide bond is susceptible to enzymatic cleavage by proteases, which can limit the in vivo stability and oral bioavailability of peptide-based drugs. cambridgemedchemconsulting.com The this compound moiety offers a more metabolically stable alternative that can mimic the hydrogen bonding pattern of the amide group. nih.gov While sulfonamides have been used as amide replacements, it's important to note that this substitution can sometimes lead to solubility issues. cambridgemedchemconsulting.com

The replacement of an amide with an this compound can alter the conformational preferences of the molecule, which may affect its binding to the target receptor. The tetrahedral geometry of the sulfur atom in the sulfonamide differs from the planar geometry of the amide carbonyl carbon. However, the ability of the sulfonamide to engage in similar hydrogen bonding interactions often compensates for this structural difference, leading to retained or even enhanced biological activity. nih.gov

| Original Functional Group | Bioisosteric Replacement | Key Properties Mimicked | Reference |

| Amide (-CONH-) | This compound (-SO₂NHCH₃) | Hydrogen bonding, size, shape | nih.gov |

This compound as a Hydroxyl Group Equivalent in Structural Mimicry

The this compound group can also serve as a bioisosteric replacement for a hydroxyl group (-OH). While structurally different, the sulfonamide N-H can act as a hydrogen bond donor, similar to the hydroxyl proton. The sulfonyl oxygens can act as hydrogen bond acceptors, mimicking the lone pairs of the hydroxyl oxygen. u-tokyo.ac.jp

This type of bioisosteric replacement is particularly useful when the hydroxyl group is prone to metabolic oxidation or glucuronidation, which can lead to rapid clearance of the drug from the body. By replacing the hydroxyl group with the more metabolically robust this compound, the pharmacokinetic profile of the compound can be improved. A notable example is the replacement of a 3-hydroxyl group in β-adrenoceptor agonists with bioisosteric groups like this compound, resulting in agents with potent and selective activities. ajptr.com

| Original Functional Group | Bioisosteric Replacement | Key Properties Mimicked | Example Compound Class | Reference |

| Hydroxyl (-OH) | This compound (-SO₂NHCH₃) | Hydrogen bond donation and acceptance | β-adrenoceptor agonists | ajptr.com |

Applications in Peptide Chemistry and Native Chemical Ligation Strategies Utilizing N-Peptidyl-N-Methylsulfonamide

In the field of peptide chemistry, the N-peptidyl-N-methylsulfonamide moiety has emerged as a valuable tool, particularly in native chemical ligation (NCL) strategies. NCL is a powerful method for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. rsc.orgrsc.org One fragment contains a C-terminal thioester, and the other has an N-terminal cysteine residue.

A significant challenge in Fmoc-based solid-phase peptide synthesis (SPPS) is the efficient generation of peptide thioesters. The use of N-peptidyl-N-methylsulfonamides offers a simplified and effective alternative. rsc.orgsigmaaldrich-jp.com In this approach, a peptide is assembled on a resin functionalized with a sulfamyl linker. After synthesis and cleavage from the resin, the resulting N-peptidyl-N-methylsulfonamide can be used directly in NCL reactions. sigmaaldrich-jp.comsigmaaldrich.com

The N-peptidyl-N-methylsulfonamide acts as a latent thioester. rsc.org In the presence of a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), it undergoes in situ conversion to a highly reactive thioester, which then rapidly ligates with the N-terminal cysteine of the other peptide fragment. rsc.org This method circumvents the often low-yielding on-resin thiolysis step required in traditional thioester synthesis. sigmaaldrich-jp.com The stability of N-peptidyl-N-methylsulfonamides also allows for easier purification and storage compared to pre-formed thioesters. rsc.org

This strategy has been successfully applied to the synthesis of proteins like Bovine Pancreatic Trypsin Inhibitor (BPTI) and a glycopeptide fragment of erythropoietin (EPO). sigmaaldrich.comresearchgate.net

This compound in Prodrug Design and Advanced Chemical Delivery Systems (excluding clinical outcomes)

The this compound functionality is also utilized in the design of prodrugs and advanced chemical delivery systems. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body through enzymatic or chemical transformation. cbspd.com This approach can be used to improve various properties of a drug, such as solubility, permeability, or site-specific delivery.

N-acylsulfonamides, which are derivatives of N-methylsulfonamides, have been investigated as prodrugs. researchgate.net The N-acyl group can be designed to be cleaved by specific enzymes, releasing the active sulfonamide-containing drug. The chemical and biological stability of N-acylsulfonamides makes them good candidates for prodrug structures. researchgate.net For instance, water-soluble amino acid derivatives of N-methylsulfonamides have been explored as potential prodrugs to enhance delivery. nih.govnih.gov

In the context of chemical delivery systems, the this compound moiety can be incorporated into a larger molecular construct designed to release an active agent at a specific target. For example, in target-activated prodrugs (TAPs), an N-substituted sulfonamide can be part of a peptide sequence that is a substrate for a target enzyme, such as a matrix metalloproteinase (MMP). nih.gov Cleavage of the peptide by the enzyme can trigger the release of an active inhibitor. nih.gov

| Prodrug Strategy | Moiety | Purpose | Reference |

| Enzymatic Cleavage | N-Acylsulfonamide | Controlled release of active drug | researchgate.net |

| Enhanced Solubility | Amino acid derivatives of this compound | Improve water solubility for delivery | nih.govnih.gov |

| Target-Activated Release | N-Substituted sulfonamide within a peptide | Site-specific release of an inhibitor | nih.gov |

Advanced Spectroscopic Characterization Methodologies in N Methylsulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of N-methylsulfonamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the protons (¹H) and carbons (¹³C). egyankosh.ac.in

In ¹H NMR spectroscopy, the this compound molecule is expected to show distinct signals corresponding to its different types of protons. The protons of the methyl group (CH₃) attached to the nitrogen atom typically appear as a singlet in the range of 2.2 to 2.6 δ. openstax.org The proton attached to the sulfonamide nitrogen (SO₂NH) is also expected to produce a signal, though its chemical shift can be broad and vary depending on the solvent and concentration. openstax.orgrsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom of the N-methyl group would have a characteristic chemical shift, distinguishable from other potential carbon environments.

NMR is also a primary method for purity assessment. magritek.com Quantitative NMR (qNMR) can be used to determine the purity of an this compound sample by integrating the signals of the compound against a certified internal standard of known concentration. magritek.com The presence of impurity signals in the spectrum allows for their identification and quantification, ensuring the sample meets required purity standards. For instance, the absence of signals corresponding to starting materials or side-products from its synthesis would confirm the purity of the this compound sample.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Methyl Protons (N-CH₃) | ¹H | ~ 2.4 | Singlet | The exact shift is influenced by the solvent. This region is characteristic for N-methyl groups. openstax.org |

| Amide Proton (NH) | ¹H | Variable (broad) | Singlet | Position and shape are highly dependent on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. rsc.org |

| Methyl Carbon (N-CH₃) | ¹³C | ~ 25-30 | Quartet (if coupled) | Deshielded by the adjacent nitrogen atom. openstax.org |

Infrared (IR) Spectroscopy for Functional Group Analysis and Tautomerism Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.com For this compound, the IR spectrum provides clear evidence for its key structural features.

The primary functional groups in this compound give rise to characteristic absorption bands:

N-H Stretching: A secondary amine N-H bond, such as that in the sulfonamide group, typically shows a single, sharp absorption band in the region of 3300-3500 cm⁻¹. openstax.org

S=O Stretching: The sulfonyl group (SO₂) is characterized by two strong stretching vibrations: an asymmetric stretch usually found between 1300-1350 cm⁻¹ and a symmetric stretch between 1140-1180 cm⁻¹. jst.go.jp

C-H Stretching: The methyl group's C-H bonds will produce stretching absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

IR spectroscopy is also a valuable tool for investigating tautomerism. Sulfonamides can potentially exist in two tautomeric forms: the amido form (-SO₂-NH-) and the imido form (-SO(OH)=N-). Spectral changes, particularly in the N-H and S=O stretching regions, can indicate the predominant tautomer under specific conditions. jst.go.jp For this compound, the presence of a distinct N-H stretching band and the characteristic SO₂ stretching frequencies confirm the prevalence of the amido tautomer. jst.go.jp

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3500 | Medium, Sharp |

| C-H (methyl) | Stretching | 2850 - 3000 | Medium |

| S=O (sulfonyl) | Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O (sulfonyl) | Symmetric Stretch | 1140 - 1180 | Strong |

| S-N | Stretching | 895 - 915 | Medium |

Mass Spectrometry (MS) for Reaction Monitoring and Derivatization Product Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used in the analysis of this compound for molecular weight confirmation, reaction monitoring, and the analysis of its derivatives.

In the context of synthesizing this compound, MS can be coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to monitor the progress of the reaction. By taking aliquots from the reaction mixture at different time points, one can track the disappearance of starting materials and the appearance of the this compound product, allowing for the optimization of reaction conditions.

Furthermore, MS is crucial for analyzing products formed from the chemical derivatization of this compound. Derivatization is a process where a compound is converted into a new compound (a derivative) that has properties more amenable to a particular analytical method, such as improved volatility for GC analysis or enhanced ionization efficiency for MS. nih.govnih.gov For example, the acidic proton on the sulfonamide nitrogen can be reacted with a derivatizing agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. mdpi.com The mass spectrum of this derivative would show a molecular ion peak corresponding to the increased mass, confirming the reaction and facilitating more sensitive analysis. researchgate.net Techniques like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) can then be used for highly selective and sensitive quantification of the derivatized this compound in complex samples. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing N-methylsulfonamide derivatives in antimicrobial research?

- Methodological Answer : this compound derivatives are synthesized via sulfonylation of amines using methanesulfonyl chloride under basic conditions. Purification involves column chromatography with solvents like ethyl acetate/hexane. Structural validation employs 1H-NMR, 13C-NMR, and HPLC−MS/MS to confirm regiochemistry and purity. For example, intermediates are characterized by distinct proton signals for the methylsulfonamide group (δ ~3.0 ppm in 1H-NMR) and sulfonamide S=O stretching vibrations (~1350 cm⁻¹ in IR) .

- Data Sources : Analytical protocols and spectral data are detailed in supplementary materials of synthetic studies (e.g., Table S1 and S2 in sulfonamide antimicrobial research) .

Q. How can researchers optimize reaction conditions for this compound-based amination reactions?

- Methodological Answer : Photochemical amination of heteroarenes with this compound requires [Ir(ppy)₂(dtbbpy)]PF₆ as a photocatalyst and NaClO as an oxidant. Key parameters include light intensity (450 nm LED), reaction time (30 minutes), and stoichiometry (1:1.2 substrate:this compound). Trapping experiments with 2,6-di-tert-butyl-4-methylphenol (BHT) confirm the involvement of N-centered radicals .

- Critical Note : Control experiments are essential to exclude side pathways, such as N-chlorosulfonamide formation, which does not contribute to the radical mechanism .

Advanced Research Questions

Q. How do structural modifications of this compound impact binding selectivity in kinase inhibitors?

- Methodological Answer : Computational docking (e.g., PyMOL, AutoDock) and binding energy calculations (∆∆G) are used to evaluate selectivity. For instance, replacing the NH-sulfonamide group with this compound in Pyk2 inhibitors reduces binding affinity due to steric hindrance and loss of hydrogen bonding with catalytic lysine residues. Experimental validation involves surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .

- Data Contradiction : While this compound derivatives show reduced activity in kinase assays, their metabolic stability often improves, highlighting a trade-off between potency and pharmacokinetics .

Q. What strategies resolve contradictions in activity data for this compound derivatives across different assays?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, ionic strength) or off-target effects. To address this:

Perform dose-response curves in parallel assays (e.g., enzymatic vs. cellular).

Use shRNA knockdown or CRISPR-Cas9 to confirm target specificity.

Validate with orthogonal techniques (e.g., X-ray crystallography for binding poses vs. NMR titration for solution-state interactions) .

- Example : In one study, this compound 2a showed weak enzymatic inhibition but strong cellular activity due to prodrug activation, resolved via metabolite profiling .

Q. How can researchers design this compound derivatives for selective M2 isoform activation in cancer cells?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the 6-membered lactam ring and sulfonamide NH group are critical for M2 isoform binding. Derivatives lacking these features (e.g., this compound or carbamate analogs) show ≥20-fold reduced potency. Synthetic routes focus on introducing electron-withdrawing groups (e.g., trifluoromethyl) at the para-position of the aryl ring to enhance metabolic stability .

- Experimental Workflow :

Synthesize analogs via Buchwald-Hartwig coupling or Ullmann reactions .

Screen in cell viability assays (e.g., MTT) and qPCR for M2 isoform expression .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound synthesis and bioassays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.